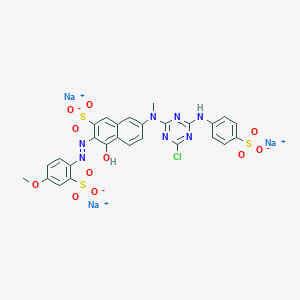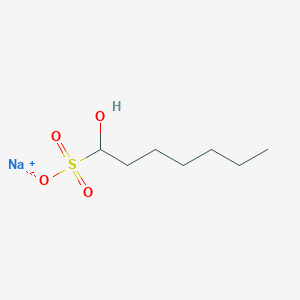
N-methyl-2-(trifluoromethyl)aniline
Vue d'ensemble
Description
N-methyl-2-(trifluoromethyl)aniline is a fluorinated aniline derivative characterized by the presence of a trifluoromethyl group and a methyl group attached to the aniline moiety. This structure contributes to its unique physical and chemical properties, making it an interesting subject for research in materials science, organic synthesis, and potentially in pharmacology, despite the exclusion of drug-related applications and effects in this summary.
Synthesis Analysis
The synthesis of N-methyl-2-(trifluoromethyl)aniline and related compounds often involves catalyzed reactions, with methods such as silver(I)-catalyzed N-trifluoroethylation of anilines being particularly notable. Such processes typically involve N-H insertions with trifluorodiazoethane, highlighting the versatility of fluorinated compounds in organic synthesis (Luo et al., 2015).
Molecular Structure Analysis
The molecular structure of N-methyl-2-(trifluoromethyl)aniline showcases significant effects due to the presence of trifluoromethyl and methyl groups, such as steric factors and intramolecular hydrogen bonding. These aspects are crucial in understanding the reactivity and interactions of the molecule, as evidenced by comparisons of observed and calculated dipole moments in similar compounds (Grocock et al., 1971).
Chemical Reactions and Properties
N-methyl-2-(trifluoromethyl)aniline participates in various chemical reactions, including visible-light-induced, iridium-catalyzed reactions, showcasing its reactivity under photochemical conditions. These reactions highlight the potential of N-methyl-2-(trifluoromethyl)aniline in synthesizing valuable fluorine-containing molecules and heterocyclic compounds (Lenhart & Bach, 2014).
Physical Properties Analysis
The presence of the trifluoromethyl group significantly influences the physical properties of N-methyl-2-(trifluoromethyl)aniline, including its phase behavior in liquid crystals. Such compounds exhibit stable smectic phases, and their properties can be finely tuned by modifying the molecular structure, demonstrating the impact of fluorination on the physical characteristics of organic compounds (Miyajima et al., 1995).
Applications De Recherche Scientifique
“N-methyl-2-(trifluoromethyl)aniline” is a chemical compound that is clear colorless to pale yellow in appearance and is available in liquid form . It has a refractive index of 1.4825-1.4885 at 20°C and an assay (GC) of ≥95.0% . This compound was originally part of the Alfa Aesar product portfolio and is now a Thermo Scientific Chemicals brand product .
-
Synthesis of Analgesic Compounds
-
Synthesis of Herbicides
-
Veterinary Anti-Inflammatory Drugs
- Field: Veterinary Medicine
- Application: It is a key intermediate for synthesizing veterinary anti-inflammatory drugs .
- Method: The specific method of synthesis would depend on the type of anti-inflammatory drug being produced .
- Results: The result is an anti-inflammatory drug that can be used for treating inflammation in animals .
-
Synthesis of Flunixin Meglumine
-
Synthesis of Other Aniline Derivatives
-
Research Use
Safety And Hazards
N-methyl-2-(trifluoromethyl)aniline should be handled with care. It is recommended to avoid contact with skin and eyes, and to avoid breathing in dust. If swallowed, immediate medical assistance should be sought . The compound should be stored in a dry, cool, and well-ventilated place .
Relevant Papers There are several papers relevant to N-methyl-2-(trifluoromethyl)aniline and N-trifluoromethyl compounds in general. For instance, a paper published in Organic Chemistry Frontiers in 2024 discusses N-trifluoromethyl amines and azoles . Another paper published in 2022 discusses a general synthesis of N-trifluoromethyl compounds .
Propriétés
IUPAC Name |
N-methyl-2-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N/c1-12-7-5-3-2-4-6(7)8(9,10)11/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRDHZGWBBEZBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375400 | |
| Record name | N-methyl-2-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-(trifluoromethyl)aniline | |
CAS RN |
14925-10-1 | |
| Record name | N-Methyl-2-(trifluoromethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14925-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-methyl-2-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Trifluoromethyl-N-methylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[Bis(2-hydroxyethyl)amino]ethyl acetate](/img/structure/B83170.png)
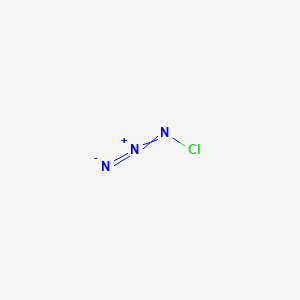

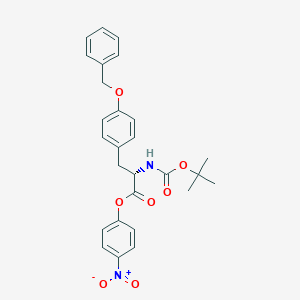

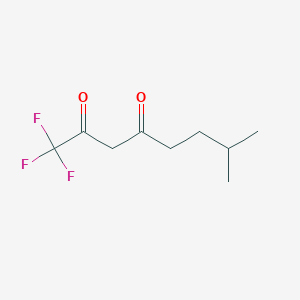



![Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B83187.png)


